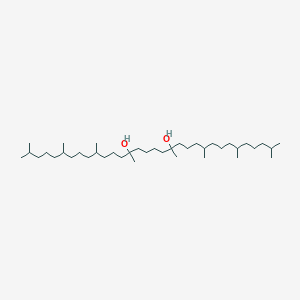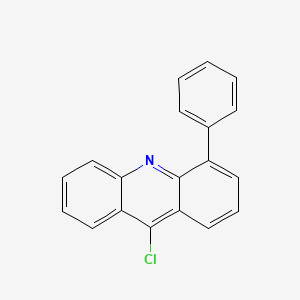
9-Chloro-4-phenylacridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Chloro-4-phenylacridine is a heterocyclic aromatic compound belonging to the acridine family Acridines are known for their wide range of applications in medicinal chemistry, particularly as anticancer agents, antibacterial agents, and fluorescent dyes
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 9-chloro-4-phenylacridine involves the cyclization of N-phenylanthranilic acid with phosphoryl chloride. This reaction typically proceeds in two steps:
Formation of the intermediate: N-phenylanthranilic acid is treated with phosphoryl chloride to form an intermediate.
Cyclization: The intermediate undergoes cyclization to yield this compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for industrial synthesis.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or alkoxides.
Oxidation Reactions: The compound can be oxidized to form acridone derivatives, which are important intermediates in various chemical processes.
Reduction Reactions: Reduction of this compound can lead to the formation of acridane derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in the presence of a suitable solvent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: 9-amino-4-phenylacridine, 9-alkoxy-4-phenylacridine.
Oxidation Products: 9-chloroacridone.
Reduction Products: 9-chloroacridane.
Scientific Research Applications
9-Chloro-4-phenylacridine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various acridine derivatives.
Biology: Employed in studies involving DNA intercalation due to its planar structure, which allows it to insert between DNA base pairs.
Medicine: Investigated for its potential anticancer and antibacterial properties. It has shown promise in inhibiting the growth of certain cancer cells and bacteria.
Industry: Utilized in the development of fluorescent dyes and optical sensors due to its photophysical properties
Mechanism of Action
The mechanism of action of 9-chloro-4-phenylacridine primarily involves DNA intercalation. The planar structure of the compound allows it to insert between DNA base pairs, disrupting the normal function of DNA and inhibiting processes such as replication and transcription. This mechanism is particularly relevant in its anticancer and antibacterial activities, where it interferes with the growth and proliferation of cells .
Comparison with Similar Compounds
Acridine: The parent compound of 9-chloro-4-phenylacridine, known for its use in fluorescent dyes and antiseptics.
Acridone: An oxidized form of acridine, used in various chemical syntheses.
Acridane: A reduced form of acridine, though less stable and less commonly used.
Uniqueness of this compound: The presence of the chlorine atom at the 9th position and the phenyl group at the 4th position distinguishes this compound from other acridine derivatives.
Properties
CAS No. |
105643-27-4 |
|---|---|
Molecular Formula |
C19H12ClN |
Molecular Weight |
289.8 g/mol |
IUPAC Name |
9-chloro-4-phenylacridine |
InChI |
InChI=1S/C19H12ClN/c20-18-15-9-4-5-12-17(15)21-19-14(10-6-11-16(18)19)13-7-2-1-3-8-13/h1-12H |
InChI Key |
XUHXFEWUWHRCKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC3=C(C4=CC=CC=C4N=C32)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(Benzyloxy)-1,5-dimethoxy-9-oxo-9H-xanthen-4-yl]acetaldehyde](/img/structure/B14317374.png)

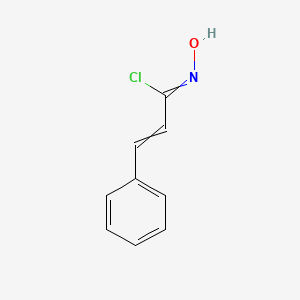
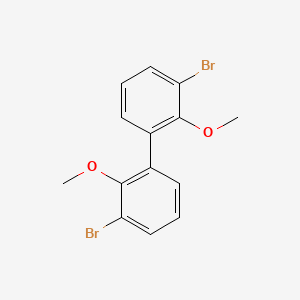
![{2-[2-(4-Bromophenyl)hydrazinylidene]-2H-imidazol-4-yl}methanol](/img/structure/B14317403.png)
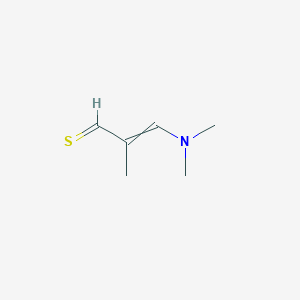
![N',N'-Dimethyl-N-[2-(2-oxo-2-phenylethoxy)phenyl]formohydrazide](/img/structure/B14317409.png)
![4,7-Dimethyl-1-oxaspiro[4.4]nona-3,6-dien-2-one](/img/structure/B14317415.png)
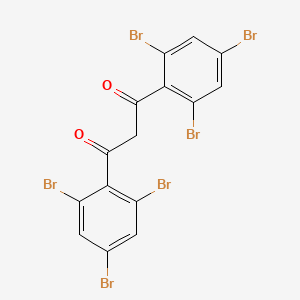
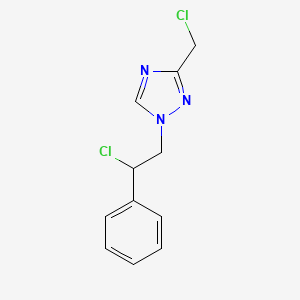
![5-Oxopentyl {bis[(propan-2-yl)oxy]phosphoryl}acetate](/img/structure/B14317425.png)
![Ethyl [3-phenoxy-2-(phenyltellanyl)propyl]carbamate](/img/structure/B14317443.png)
